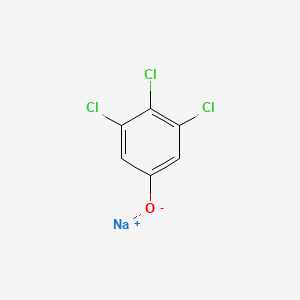

Sodium 3,4,5-trichlorophenolate

Description

Context and Significance in Contemporary Chemical Science

Sodium 3,4,5-trichlorophenolate is the sodium salt of 3,4,5-trichlorophenol (B165643). It is one of six trichlorophenol isomers, which are part of a group of 19 distinct chlorophenol compounds. wikipedia.orgwikipedia.org The primary significance of this class of compounds in modern science stems from their widespread historical use and subsequent environmental presence. Chlorophenols are recognized as persistent environmental contaminants, and as a result, they are the subject of extensive research in environmental chemistry, toxicology, and bioremediation. nih.govresearchgate.net

The scientific community's interest in chlorophenols, including the 3,4,5-trichloro isomer, is largely driven by their chemical stability and broad-spectrum antimicrobial properties. taylorandfrancis.com These characteristics led to their use in various industrial applications, but also to their persistence in soil and water. nih.gov Consequently, a substantial body of research is dedicated to understanding their environmental fate, developing methods for their degradation, and studying their chemical and physical properties. mdpi.comresearchgate.net While isomers like 2,4,5-trichlorophenol (B144370) and 2,4,6-trichlorophenol (B30397) are more frequently cited in the literature, often due to their use as precursors in the manufacturing of pesticides and herbicides, the study of all isomers, including 3,4,5-trichlorophenol and its sodium salt, is crucial for a comprehensive understanding of this important class of environmental contaminants. cdc.govwikipedia.orgnih.gov

Historical Trajectories and Precursors in Chlorophenolate Research

Research into chlorophenolates gained momentum in the mid-20th century, driven by their commercial production and application. These compounds were manufactured for their potent toxic properties, serving as effective pesticides, herbicides, fungicides, and disinfectants. wikipedia.orgoxfordreference.com Many were used as wood preservatives and to protect textiles and leather from microbial decay. taylorandfrancis.com

A significant portion of historical research focused on specific isomers used in large-scale industrial synthesis. For instance, 2,4,5-trichlorophenol was a key intermediate in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a component of the defoliant Agent Orange. wikipedia.orgsigmaaldrich.comncats.io The manufacturing processes and use of such products led to their release into the environment, prompting extensive investigation into their effects and persistence. nih.gov By the 1970s, the potential for environmental contamination raised scientific concern, leading to regulatory actions and a shift in research focus towards the detection, degradation, and potential risks of these compounds. nih.gov This historical context established the foundation for contemporary academic research on the entire class of chlorophenolates.

Outline Scope and Foundational Research Perspectives

This article focuses on the chemical compound this compound, situating it within the broader field of chlorophenolate research. The foundational perspective for studying this compound is rooted in analytical and environmental chemistry. Key research areas include the synthesis of chlorophenols, typically through the electrophilic halogenation of phenol (B47542) with chlorine, and understanding their physicochemical properties which dictate their environmental behavior. wikipedia.org

A primary research thrust is the investigation of transformation and degradation pathways. Studies explore various methods, including bioremediation and advanced oxidation processes, to break down these persistent compounds. mdpi.comresearchgate.net Although detailed findings are more abundant for other isomers, the principles and methodologies are broadly applicable. Research on the parent compound, 3,4,5-trichlorophenol, provides essential data on properties such as water solubility and dissociation constants, which are fundamental to understanding the behavior of its sodium salt in aqueous environments. ontosight.ainih.gov

Chemical and Physical Properties

The properties of this compound are derived from its parent compound, 3,4,5-trichlorophenol. The formation of the sodium salt generally increases its solubility in water compared to the phenol form. ontosight.ai

Table of Mentioned Compounds

Structure

3D Structure of Parent

Properties

CAS No. |

86231-09-6 |

|---|---|

Molecular Formula |

C6H2Cl3NaO |

Molecular Weight |

219.4 g/mol |

IUPAC Name |

sodium;3,4,5-trichlorophenolate |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-4-1-3(10)2-5(8)6(4)9;/h1-2,10H;/q;+1/p-1 |

InChI Key |

NQBODVNQFWZLQQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Trichlorophenolates

Fundamental Synthesis Routes for Chlorophenolates

A prominent industrial method for synthesizing chlorophenolates involves the high-temperature alkaline hydrolysis of polychlorinated benzenes. This process typically utilizes a precursor that has one more chlorine atom than the desired product. For the synthesis of sodium 2,4,5-trichlorophenolate, the starting material is 1,2,4,5-tetrachlorobenzene. nih.gov This precursor is subjected to reaction with sodium hydroxide (B78521), often in the presence of a solvent like methanol, within an autoclave at elevated temperature and pressure. nih.gov The reaction proceeds via a nucleophilic aromatic substitution mechanism, where a hydroxyl group from the alkali replaces a chlorine atom on the benzene (B151609) ring.

While specific literature detailing the synthesis of the 3,4,5-isomer via this method is less common, the chemical principles suggest a parallel pathway starting from 1,2,3,5-tetrachlorobenzene . The reaction would similarly involve heating with sodium hydroxide to yield sodium 3,4,5-trichlorophenolate. The control of reaction conditions such as temperature, pressure, and molar ratios of reactants is critical to maximize the yield of the desired trichlorophenolate and minimize the formation of byproducts. nih.gov For instance, in the synthesis of the 2,4,5-isomer, temperatures can range from 140 to 250 °C with pressures between 17 and 49 atm.

Table 1: Representative Conditions for Alkaline Hydrolysis of Tetrachlorobenzene

| Parameter | Value/Condition | Source |

| Precursor | 1,2,4,5-Tetrachlorobenzene | nih.gov |

| Reagent | Sodium Hydroxide (NaOH) | nih.gov |

| Solvent | Methanol | nih.gov |

| Temperature | 140 - 250 °C | |

| Pressure | 17 - 49 atm | |

| Molar Ratio (NaOH:Precursor) | 2:1 to 4:1 |

This table presents conditions for the synthesis of the 2,4,5-isomer, which are analogous to the conditions expected for the 3,4,5-isomer.

An alternative route to trichlorophenols is the direct electrophilic chlorination of phenol (B47542). In this method, phenol is treated with a chlorinating agent, such as chlorine gas. The hydroxyl group of phenol is a strong activating group, directing the incoming chlorine atoms to the ortho and para positions. Stepwise chlorination first yields mono- and dichlorophenols. Further chlorination leads to the formation of trichlorophenol isomers.

This method can produce a mixture of trichlorophenol isomers, including 2,4,6-trichlorophenol (B30397) as a major product. The formation of specific isomers like 3,4,5-trichlorophenol (B165643) via this direct route is less favored due to the directing effects of the hydroxyl group. Achieving specific isomers often requires separation from the product mixture or the use of specialized catalysts and reaction conditions to influence regioselectivity.

Derivatization Strategies and Complex Formation

Once the trichlorophenol is synthesized, it can be readily derivatized to form salts, used as a ligand in coordination complexes, or incorporated into larger polymer structures.

The preparation of this compound from its corresponding phenol is a straightforward acid-base reaction. 3,4,5-Trichlorophenol, being acidic due to the electron-withdrawing nature of the chlorine atoms, readily reacts with a strong base like sodium hydroxide or sodium methoxide. The reaction is typically carried out in a suitable solvent, such as water or an alcohol, to yield the this compound salt, which can then be isolated.

Phenolates, including chlorinated variants, can act as ligands in coordination chemistry, binding to metal centers through the oxygen atom. The trichlorophenolate anion can function as a monodentate ligand, forming complexes with a variety of metal ions. While detailed studies on coordination complexes specifically involving the 3,4,5-trichlorophenolate ligand are not widely reported in the literature, the fundamental principles of phenolate (B1203915) coordination apply. The electronic properties of the ligand, and thus the stability and reactivity of the resulting metal complex, are influenced by the number and position of the electron-withdrawing chlorine atoms on the aromatic ring. These chlorine atoms make the trichlorophenolate a weaker electron donor compared to unsubstituted phenolate.

Trichlorophenols can serve as monomers in the synthesis of polymers. For example, the polymerization of 2,4,6-trichlorophenol can be initiated by microwave energy in the presence of sodium hydroxide to produce poly(dichlorophenylene oxide), a type of poly(phenylene oxide) (PPO). These polymers are known for their thermal stability.

In materials science, trichlorophenols are also used in the synthesis of molecularly imprinted polymers (MIPs). These are highly cross-linked polymers engineered to have cavities with a specific shape and functionality that are complementary to a target molecule. For instance, 2,4,6-trichlorophenol has been used as a template molecule in the synthesis of MIPs designed for its selective recognition and extraction. This involves polymerizing functional monomers (like methacrylic acid) and a cross-linking agent in the presence of the trichlorophenol template. Subsequent removal of the template leaves behind a cavity that can selectively rebind the trichlorophenol, a technique useful in developing sensors or separation materials.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Diffraction Studies of Trichlorophenolate Compounds

X-ray Diffraction (XRD) is a cornerstone technique for elucidating the crystalline structure of solid materials. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise arrangement of atoms and the dimensions of the unit cell can be determined. While specific crystallographic data for sodium 3,4,5-trichlorophenolate is not extensively documented in publicly available literature, the principles of XRD analysis are fundamental to its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of a compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the case of the 3,4,5-trichlorophenolate anion, the aromatic region of the ¹H NMR spectrum is of primary interest. Due to the symmetrical substitution pattern, the two protons on the aromatic ring are chemically equivalent. This would result in a single signal, a singlet, in the aromatic region of the spectrum. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the three chlorine atoms and the electron-donating effect of the phenolate (B1203915) oxygen.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides more detailed information about the carbon skeleton. For the 3,4,5-trichlorophenolate anion, one would expect to see four distinct signals in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms: the carbon bearing the oxygen (C-O), the two carbons bearing protons (C-H), the two carbons bearing chlorine atoms at positions 3 and 5, and the carbon bearing a chlorine atom at position 4. The chemical shifts of these carbons are indicative of their electronic environment.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H (aromatic) | ~7.0-7.5 | Singlet |

| ¹³C (C-O) | ~150-160 | Singlet |

| ¹³C (C-H) | ~115-125 | Doublet (in coupled spectrum) |

| ¹³C (C-Cl at C3, C5) | ~125-135 | Singlet |

| ¹³C (C-Cl at C4) | ~120-130 | Singlet |

| Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions. |

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. For this compound, the analysis would typically be performed on the 3,4,5-trichlorophenol (B165643) molecule, which would be ionized to produce a molecular ion.

In an electron ionization (EI) mass spectrum of 3,4,5-trichlorophenol, the molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing three chlorine atoms. The major fragments would likely arise from the loss of a chlorine atom ([M-Cl]⁺), followed by the sequential loss of carbon monoxide ([M-Cl-CO]⁺). The fragmentation pattern provides a fingerprint that can be used to identify the compound.

| Ion | m/z (for ³⁵Cl) | Description |

| [C₆H₂Cl₃O]⁺ | 196 | Molecular Ion |

| [C₆H₂Cl₂O]⁺ | 161 | Loss of a chlorine atom |

| [C₅H₂Cl₂]⁺ | 133 | Loss of a chlorine atom and carbon monoxide |

| Note: The m/z values are calculated using the most abundant isotope of chlorine (³⁵Cl). The presence of ³⁷Cl would result in isotopic peaks at M+2, M+4, and M+6. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A strong band corresponding to the C-O stretching vibration of the phenolate would be expected in the region of 1250-1350 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations on the aromatic ring would be observed around 3000-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule, such as the breathing mode of the aromatic ring, often give rise to strong signals in the Raman spectrum. The C-Cl symmetric stretching vibrations would also be Raman active.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | FT-IR, Raman |

| C-O Stretch (Phenolate) | 1250-1350 | FT-IR |

| C-Cl Stretch | 600-800 | FT-IR, Raman |

Thermal Analysis Techniques (DSC, TGA)

Thermal analysis techniques are used to study the physical and chemical properties of a material as a function of temperature. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, while Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.

DSC: A DSC thermogram of this compound would reveal information about phase transitions, such as melting and decomposition. An endothermic peak would indicate the melting point of the compound. Exothermic peaks would correspond to decomposition or other chemical reactions.

TGA: A TGA curve would show the thermal stability of the compound. A significant loss of mass would indicate the onset of decomposition. For this compound, decomposition would likely involve the loss of the organic component, leaving a residue of sodium chloride. The temperature at which decomposition begins is a measure of the compound's thermal stability.

Nuclear Quadrupole Resonance (NQR) Spectroscopy in Chlorophenolate Studies

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency spectroscopic technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. aip.orgwikipedia.orgdu.ac.in NQR is performed in the absence of an external magnetic field, making it a "zero-field" technique. wikipedia.org

The resonance frequency in NQR is determined by the interaction of the nuclear electric quadrupole moment with the electric field gradient (EFG) at the nucleus. aip.orgwikipedia.org The EFG is highly sensitive to the nature of the chemical bonding and the crystal structure. For this compound, the three chlorine atoms on the benzene (B151609) ring would each give rise to a distinct NQR signal if they are crystallographically inequivalent. The frequencies of these signals would provide information about the C-Cl bond character and the charge distribution in the molecule. nih.gov NQR is a powerful tool for studying phase transitions and polymorphism in solid chlorophenolates. mdpi.com

Elemental Analysis and Microscopic Techniques (e.g., SEM)

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₆H₂Cl₃NaO), the expected elemental composition can be calculated and compared with experimental results to confirm the purity and identity of the sample.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 32.84% |

| Hydrogen | H | 1.01 | 2 | 2.02 | 0.92% |

| Chlorine | Cl | 35.45 | 3 | 106.35 | 48.47% |

| Sodium | Na | 22.99 | 1 | 22.99 | 10.48% |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.29% |

| Total | 219.42 | 100.00% |

Scanning Electron Microscopy (SEM): Scanning Electron Microscopy (SEM) is a microscopic technique that uses a focused beam of electrons to produce images of a sample's surface. SEM provides information about the surface topography and morphology of the crystalline material. For this compound, SEM images would reveal the shape, size, and surface features of the crystals, which can be influenced by the crystallization conditions.

Reactivity and Mechanistic Investigations

General Reaction Pathways of Phenolate (B1203915) Compounds (e.g., Esterification, Nucleophilic Substitution, Oxidation)

Phenolate compounds, the salts of phenols, exhibit distinct reactivity patterns. The chemical behavior of phenols and their corresponding phenolates differs in some aspects from that of alcohols. libretexts.org While nucleophilic substitution and elimination are common for alkyl halides, they are rare for aryl halides and, by extension, for the phenolic hydroxyl group. libretexts.org

Esterification: Phenols react sluggishly with carboxylic acids. chemguide.co.uk Therefore, esterification of phenols is more efficiently carried out using more reactive acylating agents like acyl chlorides or acid anhydrides. chemguide.co.ukyoutube.com The reaction of phenol (B47542) with ethanoyl chloride, for instance, yields phenyl ethanoate and hydrogen chloride. chemguide.co.uk To enhance the reaction rate, especially with less reactive acyl chlorides like benzoyl chloride, the phenol is often first converted to the more reactive phenoxide ion by treatment with sodium hydroxide (B78521). chemguide.co.uk

Nucleophilic Aromatic Substitution: The carbon-halogen bonds in aryl halides are significantly stronger than in alkyl halides, making them generally resistant to nucleophilic attack under normal conditions. libretexts.org However, nucleophilic aromatic substitution can occur under more drastic conditions or if the aromatic ring is activated by electron-withdrawing groups. libretexts.orgchemistrysteps.com The accepted mechanism for activated aryl halides involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org An alternative pathway for unactivated aryl halides is the elimination-addition (benzyne) mechanism. libretexts.org

Oxidation: Phenols can be oxidized by strong oxidizing agents like chromic acid to form quinones. chemistrysteps.com For example, hydroquinone (B1673460) (1,4-benzenediol) can be oxidized to 1,4-benzoquinone. This process is reversible and plays a role in biochemical electron transport. chemistrysteps.com

Pyrolysis and Thermal Decomposition Mechanisms of Trichlorophenolates

Pyrolysis and thermal decomposition are processes that break down substances using heat. kindle-tech.com Pyrolysis specifically occurs in the absence of oxygen. kindle-tech.com The thermal decomposition of chlorinated compounds is a significant area of study due to the potential for forming hazardous byproducts.

The thermal decomposition of chlorpyrifos (B1668852), an organophosphate pesticide containing a trichloropyridinol moiety, has been studied. rsc.org Under inert conditions, it decomposes to 3,5,6-trichloro-2-pyridinol (B117793) (TCpyol), ethylene, and other products. rsc.org At temperatures above 650 °C, TCpyol itself undergoes further decomposition. rsc.org In the presence of oxygen, the decomposition products of chlorpyrifos include the dioxin-like compound 2,3,7,8-tetrachloro- ejnet.orgepa.gov-dioxinodipyridine (TCDDPy). rsc.org

Studies on the pyrolysis of various molecules, including organosilanes and hydrocarbons, have been conducted using techniques like flash pyrolysis photoionization time-of-flight mass spectrometry. escholarship.org These studies reveal complex decomposition pathways, including bond homolysis and molecular eliminations. escholarship.org For instance, the thermal decomposition of polycarbonate occurs between 425-600 °C, releasing gases like CO2, CH4, and CO. researchgate.net

Catalytic Transformations Involving Trichlorophenolates

The formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) from chlorophenols is a significant environmental concern, particularly in combustion processes. ejnet.orgnih.gov This transformation is often catalyzed by transition metals, with copper being a particularly potent catalyst. ejnet.orgnih.gov The process can occur on fly ash in incinerators. ejnet.orgnih.gov

The mechanism for dioxin formation from chlorophenols can involve several steps:

Production of chlorine gas (Cl2) from the metal-catalyzed reaction of hydrogen chloride (HCl) and oxygen (O2). ejnet.org

Chlorination of aromatic rings via substitution reactions. ejnet.org

Formation of the dual-ring structure through a second metal-catalyzed condensation reaction of chlorophenols. ejnet.org

The catalytic activity for this process is typically highest around 400°C. ejnet.org Besides copper, other metals like iron, zinc, potassium, and sodium have also been shown to promote dioxin formation. ejnet.org Dioxins are primarily formed from the condensation of chlorophenol precursors, while furans can be formed from other precursors like chlorinated naphthols. researchgate.net

Free radical intermediates play a crucial role in the thermochemical formation of PCDDs from chlorophenols. nih.gov Electron paramagnetic resonance (EPR) spectroscopy studies have identified the formation of chlorophenol radicals through hydrogen abstraction from the precursor molecule. nih.gov

The proposed mechanism for PCDD formation from a trichlorophenol (TCP) radical involves several elementary steps:

Dimerization of the TCP radical. nih.gov

Ortho-chloride abstraction. nih.gov

Smiles rearrangement. nih.gov

Ring closure. nih.gov

Intra-annular elimination of chlorine. nih.gov

These phenoxy radicals can be persistent, which is of environmental significance due to their potential toxicity. nih.gov The formation of free radicals is a key aspect of many chemical reactions and has been extensively studied. nih.govnih.gov

While specific applications of sodium 3,4,5-trichlorophenolate as a ligand in catalysis are not extensively detailed in the provided search results, the general principles of using phenolate-type compounds as ligands are established. The phenoxide group can coordinate to metal centers, influencing their catalytic activity. The electronic and steric properties of the phenolate ligand, dictated by the substituents on the aromatic ring (in this case, three chlorine atoms), would be critical to the performance of any such catalyst.

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria. The kinetics and energetics of the reaction of various phenols with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•) have been investigated. rsc.orgnih.gov These studies help to understand the factors influencing the reactivity of phenols, such as steric hindrance. rsc.orgnih.gov

For the thermal decomposition of materials like polycarbonate, kinetic parameters such as activation energy and pre-exponential factor can be determined using thermogravimetric analysis (TGA) at different heating rates. researchgate.net Models such as the Kissinger, Friedman, and Flynn-Wall-Ozawa (FWO) methods are employed to calculate these parameters from the experimental data. researchgate.net

Environmental Chemistry and Transformation Pathways

Occurrence and Formation in Environmental Compartments

Sodium 3,4,5-trichlorophenolate and its parent compound, 3,4,5-trichlorophenol (B165643), are not substances that are naturally abundant in the environment; their presence is largely a result of human activities. Direct intentional release into the environment has occurred through its historical use as a fungicide, herbicide, and wood preservative. dcceew.gov.au However, a significant portion of its environmental load is due to its inadvertent formation during various industrial and municipal processes.

One of the primary pathways for the unintentional formation of 3,4,5-trichlorophenol is during the chlorination of water and wastewater. guidechem.comcanada.ca Phenolic compounds, which can be present in water from natural and industrial sources, can react with chlorine used for disinfection to form a variety of chlorinated phenols, including 3,4,5-trichlorophenol. guidechem.com The bleaching process in pulp and paper mills is another significant source, where the chlorine-based bleaching agents react with lignin (B12514952) and other organic matter in the wood pulp to generate chlorinated phenols. nih.gov

Furthermore, 3,4,5-trichlorophenol has been identified as a byproduct of municipal waste incineration. guidechem.comnih.gov The combustion of waste materials containing chlorine and phenolic precursors can lead to the formation and release of this compound into the atmosphere. It can also be formed in the environment through the degradation of more highly chlorinated phenols, such as pentachlorophenol (B1679276) (PCP), which has been widely used as a wood preservative. guidechem.comnih.gov

| Source Type | Specific Process/Origin | References |

| Direct Application | Historical use as a fungicide and wood preservative. | dcceew.gov.au |

| Inadvertent Formation | Chlorination of drinking water and wastewater. | guidechem.comcanada.ca |

| Bleaching of pulp and paper. | nih.gov | |

| Municipal solid waste incineration. | guidechem.comnih.gov | |

| Degradation of pentachlorophenol (PCP). | guidechem.comnih.gov |

While predominantly of anthropogenic origin, there is evidence to suggest that trichlorophenols, including the 3,4,5-isomer, can occur naturally in the environment, albeit at very low concentrations. guidechem.com They have been detected in aquatic plants and raw domestic sewage, suggesting potential biogenic formation pathways. guidechem.com However, these natural sources are considered minor compared to the widespread contamination resulting from human activities.

Once released into the environment, this compound and its corresponding phenol (B47542) can enter various environmental compartments, including water, soil, and air, where they undergo a series of transport and transformation processes.

Environmental Fate and Persistence Studies

The persistence of this compound in the environment is a key factor in determining its potential for long-term ecological impact. Its fate is governed by processes such as adsorption to solids, volatilization into the atmosphere, and its dissociation behavior in water.

The mobility of 3,4,5-trichlorophenol in the environment is significantly influenced by its tendency to adsorb to soil, sediment, and suspended particulate matter. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this tendency. A measured Koc value of 2,900 for 3,4,5-trichlorophenol in marine sediment indicates a low to moderate mobility in soil. nih.gov This suggests that the compound will have a propensity to bind to the organic fraction of soils and sediments, which can act as a sink, accumulating the contaminant. The degree of adsorption is also pH-dependent; as the pH of the surrounding medium increases, the phenol will deprotonate to the phenolate (B1203915) anion, which is generally more mobile in soil. nih.gov

The tendency of a chemical to move from water to air is described by its Henry's Law constant. For 3,4,5-trichlorophenol, the estimated Henry's Law constant is low, suggesting that volatilization from water surfaces is not a significant environmental fate process. nih.gov

In aquatic systems, the dissociation of 3,4,5-trichlorophenol is a critical factor influencing its behavior and bioavailability. The pKa of 3,4,5-trichlorophenol is approximately 7.84. nih.gov This means that in environmental waters with a pH around this value, both the undissociated (phenolic) and dissociated (phenolate) forms will coexist. At a pH below the pKa, the neutral form will predominate, which is generally more lipophilic and has a higher potential for bioaccumulation. Conversely, at a pH above the pKa, the anionic phenolate form will be more prevalent, which is more water-soluble and less likely to partition into organisms.

| Environmental Fate Parameter | Value/Description | Significance | References |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2,900 (measured in marine sediment) | Indicates low to moderate mobility in soil and a tendency to adsorb to organic matter. | nih.gov |

| Henry's Law Constant | Low (estimated) | Suggests that volatilization from water is not a major removal pathway. | nih.gov |

| pKa | 7.84 | Determines the ratio of the undissociated phenol to the dissociated phenolate anion at a given pH, affecting its mobility and bioavailability. | nih.gov |

Degradation Mechanisms in Environmental Matrices

The ultimate fate of this compound in the environment is its degradation into simpler, less harmful substances. This degradation can occur through various biological and abiotic processes.

Research has shown that 3,4,5-trichlorophenol can be biodegraded by microorganisms in both soil and aquatic environments. In one study, the aerobic biodegradation half-life of 2,4,5-trichlorophenol (B144370) in river water and sediment was found to be 690 and 23 days, respectively. nih.gov While this is for a different isomer, it provides an indication of the potential for microbial degradation of trichlorophenols. The rate of degradation is influenced by factors such as the presence of acclimated microbial populations, temperature, and the availability of other nutrients. oregonstate.edu Anaerobic degradation is also possible and can lead to the formation of less chlorinated phenols.

Photodegradation, or the breakdown of the chemical by light, is another potential degradation pathway, particularly in sunlit surface waters. Phenols are susceptible to photooxidation by reacting with hydroxyl and peroxy radicals. uobabylon.edu.iq

Photodegradation Processes

Photodegradation involves the breakdown of chemical compounds by light. For 3,4,5-trichlorophenolate, this can occur through direct absorption of light energy or via indirect mechanisms involving other light-activated chemical species.

Direct photolysis occurs when a chemical absorbs light, leading to its decomposition. While specific studies on 3,4,5-trichlorophenol are less common than for other isomers like 2,4,6-trichlorophenol (B30397), the general mechanisms are applicable. The direct photodegradation of chlorophenols in aqueous solutions by UV-vis light has been shown to be directly proportional to the intensity of the irradiating light. researchgate.net The process involves the excitation of the molecule upon absorbing a photon, which can lead to the cleavage of a carbon-chlorine bond. This homolytic cleavage can generate a radical cation and a hydrated electron. researchgate.net For related trichlorophenols, direct photolysis is one of the identified pathways for their decomposition in pure water under sunlight, with UVA radiation being a significant contributor. researchgate.net

Indirect photochemistry involves the degradation of a compound by reactive species that are themselves generated by light. In natural waters, dissolved organic matter (DOM) can absorb sunlight and produce reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). researchgate.net

Singlet oxygen is a key participant in these processes, known as Type II photosensitized oxidations. nih.gov It is generated when a photosensitizer absorbs light, transitions to an excited triplet state, and then transfers its energy to ground-state triplet oxygen (³O₂). nih.gov Studies on 2,4,6-trichlorophenol have shown that singlet oxygen is a primary active species in its photodecomposition in pure water, suggesting a similar role in the degradation of 3,4,5-trichlorophenol. researchgate.net The reaction of singlet oxygen with electron-rich aromatic compounds like trichlorophenols can lead to their oxidation and eventual breakdown. nih.govresearchgate.net The presence of DOM in water can enhance the sensitized photolysis of trichlorophenols, with both singlet oxygen and hydroxyl radicals acting as the main active species. researchgate.net

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), to accelerate the decomposition of organic pollutants under illumination. mdpi.com When TiO₂ absorbs photons with energy greater than its band gap, it generates electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate redox reactions, producing highly reactive oxygen species like hydroxyl radicals that can mineralize a wide range of organic compounds. irost.ir

The efficiency of this process is influenced by several factors:

pH: The pH of the solution affects the surface charge of the TiO₂ particles and the speciation of the target compound. Studies on 2,4,5-trichlorophenol have shown that the highest photodegradation rate is achieved at an acidic pH of 4. uobabylon.edu.iq In another study, complete degradation was observed at pH 3. scientific.net

Catalyst Concentration: The rate of degradation generally increases with catalyst loading up to an optimal point, beyond which the solution becomes too turbid, scattering light and reducing the catalyst's efficiency. For 2,4,5-trichlorophenol, a TiO₂ concentration of 0.5 g/L was found to be effective. scientific.net

Surface Area: The surface area of the catalyst is crucial, as the photocatalytic reactions occur on the surface. TiO₂ with a high specific surface area (e.g., 55 m²/g) has been shown to be effective in the degradation of 2,4,5-trichlorophenol. uobabylon.edu.iq

Research has demonstrated that TiO₂-based systems can almost completely degrade trichlorophenols within minutes to hours under optimal conditions. uobabylon.edu.iqscientific.net The combination of TiO₂ with UV light and an additional oxidant like hydrogen peroxide (H₂O₂) can further enhance the degradation rate. scientific.net

Interactive Table: Factors Affecting Photocatalytic Degradation of Trichlorophenols

| Factor | Optimal Condition/Effect | Compound Studied |

| pH | Acidic (pH 3-4) enhances degradation rates. uobabylon.edu.iqscientific.net | 2,4,5-Trichlorophenol |

| Catalyst Concentration (TiO₂) | 0.5 g/L found to be effective. scientific.net | 2,4,5-Trichlorophenol |

| Oxidant Addition (H₂O₂) | 0.08 mol/L H₂O₂ with TiO₂ led to near-complete degradation in 100 min. scientific.net | 2,4,5-Trichlorophenol |

Biodegradation Pathways

Biodegradation is the breakdown of organic matter by microorganisms. The chlorine substituents on the phenol ring make 3,4,5-trichlorophenolate generally resistant to microbial attack, but degradation can occur under specific environmental conditions.

Under aerobic conditions, microorganisms use oxygen to break down organic compounds. The degradation of highly chlorinated phenols like 3,4,5-trichlorophenol is often slow and may require the presence of a more easily degradable carbon source, a process known as co-metabolism. nih.gov In co-metabolism, the enzymes produced by microbes to metabolize a primary substrate fortuitously degrade the recalcitrant compound.

A study on the aerobic degradation of various chlorophenols, including 3,4,5-trichlorophenol, used a mixed bacterial culture from a municipal wastewater treatment plant with acetate (B1210297) as the primary substrate. oregonstate.edu The results indicated that the degradation rates generally followed the order: monochlorophenol > dichlorophenols > trichlorophenols, highlighting the recalcitrance of more highly chlorinated congeners. oregonstate.edu While some fungi, like Penicillium chrysogenum, have shown the ability to degrade 2,4,6-trichlorophenol in the presence of a co-substrate, specific data for aerobic bacterial degradation of 3,4,5-trichlorophenol is limited. scielo.org.za Research on the closely related 2,4,5-trichlorophenol has shown it to be highly resistant to aerobic biodegradation, with concentrations above 40 µM proving strongly recalcitrant. nih.govelsevierpure.com

Under anaerobic (oxygen-free) conditions, a key transformation pathway for chlorinated aromatic compounds is reductive dechlorination. oup.com In this process, microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. This reaction is a type of dehalorespiration. oup.com

For 3,4,5-trichlorophenol, this process is particularly significant as it is a known intermediate in the anaerobic degradation of pentachlorophenol (PCP). nih.gov A methanogenic consortium acclimated to PCP was shown to dechlorinate 2,3,4,5-tetrachlorophenol (B165442) to produce 3,4,5-trichlorophenol. nih.gov This 3,4,5-trichlorophenol was then further degraded via reductive dechlorination to produce 3,4-dichlorophenol (B42033) and 3,5-dichlorophenol. nih.gov This sequential removal of chlorine atoms makes the resulting dichlorophenols more amenable to further degradation. The process requires an electron donor, with compounds like sodium lactate (B86563) being effective in sustaining the release of electrons needed for reductive dechlorination. nih.gov

Interactive Table: Anaerobic Reductive Dechlorination of 3,4,5-Trichlorophenol

| Precursor Compound | Intermediate Compound | Dechlorination Products | Reference |

| 2,3,4,5-Tetrachlorophenol | 3,4,5-Trichlorophenol | 3,4-Dichlorophenol, 3,5-Dichlorophenol | nih.gov |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic pollutants from water by utilizing highly reactive oxidizing species. wikipedia.org The most prominent of these species is the hydroxyl radical (•OH), which is non-selective and can rapidly oxidize a wide range of organic compounds, leading to their fragmentation and mineralization into simpler inorganic molecules like water, carbon dioxide, and salts. wikipedia.org Common AOPs include Fenton processes, ozonation, and UV-based systems. wikipedia.org

Phenolic compounds, including trichlorophenols, are susceptible to degradation through photooxidation reactions with hydroxyl radicals (•OH) in sunlit natural waters. nih.gov The half-life for trichlorophenols in this process is expected to be longer than that of unsubstituted phenol due to the presence of chlorine atoms, but it remains an important environmental degradation pathway. nih.gov

The general mechanism for the oxidation of phenols by hydroxyl radicals begins with the formation of a phenoxyl radical. researchgate.net This is followed by further reactions that can lead to the formation of benzoquinone. researchgate.net Subsequent attacks by hydroxyl radicals result in the cleavage of the aromatic ring, producing various smaller, more biodegradable organic acids such as maleic acid, acetic acid, and oxalic acid, before complete mineralization occurs. researchgate.net A more detailed investigation into the reaction of the isomer 2,4,5-TCP with hydroxyl radicals provided direct evidence for the formation of two distinct transient OH-adducts on the aromatic ring as the initial step of the degradation process. yidu.edu.cn

The Fenton process, which utilizes a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst, is an effective AOP for degrading chlorophenols. nih.gov The reaction generates hydroxyl radicals, which are powerful oxidizing agents. nih.gov The oxidation of the isomer 2,4,6-trichlorophenol (2,4,6-TCP) has been shown to be effectively achieved with this method, with removal efficiencies reaching up to 99.6% under optimal conditions. nih.gov

The efficiency of Fenton-like processes is highly dependent on operational parameters. Studies on the degradation of 2,4,6-TCP using zero-valent iron (ZVI) to activate H₂O₂ found that an acidic pH is critical. nih.gov The degradation rate decreased rapidly at pH values above 3.2, which is attributed to the decomposition of H₂O₂ and the deactivation of the catalyst through the formation of Fe³⁺-hydroxo complexes. nih.gov

Table 2: Optimal Conditions for 2,4,6-TCP Degradation by ZVI/H₂O₂ System

| Parameter | Optimal Value | Reference |

|---|---|---|

| Initial pH | 3.2 | nih.gov |

| ZVI (Fe⁰) Dosage | 0.1 g/L | nih.gov |

| H₂O₂ Concentration | 1 mmol/L | nih.gov |

Electro-Fenton is a related technology where H₂O₂ and/or Fe²⁺ are generated in-situ via electrochemical reactions, which can overcome issues related to the transport of reagents and the management of iron sludge. ca.gov

Ozonation is another AOP capable of degrading trichlorophenols. The ozonation of 2,4,6-TCP has been found to follow pseudo-first-order reaction kinetics. nih.gov The rate of degradation is highly influenced by pH, increasing as the pH level rises. nih.gov The identification of 2,6-dichlorohydroquinone (B128265) as a major intermediate product indicates that both dechlorination and hydroxylation are key mechanisms during the ozonation of trichlorophenols. nih.gov

To enhance the efficiency of ozonation, catalytic processes can be employed. The use of a nano-zinc oxide (ZnO) catalyst has been shown to dramatically accelerate the degradation of 2,4,6-trichlorophenol. mdpi.com In one study, nano-ZnO catalyzed ozonation removed 99.8% of the compound within 30 minutes, whereas ozonation alone only achieved 75% removal in the same timeframe. mdpi.com This enhancement is attributed to the decomposition of ozone on the catalyst surface, leading to a higher rate of hydroxyl radical formation. mdpi.com

Future Research Directions and Emerging Areas

Novel Synthetic Approaches and Sustainable Production

Historically, the production of chlorophenols, including the parent compound of sodium 3,4,5-trichlorophenolate, has involved methods such as the basic hydrolysis of tetrachlorobenzenes. google.com However, these traditional synthetic routes often require harsh conditions and can generate significant chemical waste. Future research will increasingly focus on developing novel synthetic approaches that are more sustainable and environmentally benign.

One promising avenue is the exploration of catalytic processes that offer higher selectivity and efficiency, thereby minimizing the formation of unwanted byproducts. acs.org This aligns with the core principles of green chemistry, which advocate for the prevention of waste rather than its subsequent treatment. epa.gov Research into alternative feedstocks and reaction pathways that are less hazardous and more energy-efficient is also a critical area of investigation. nih.govrjpn.org The goal is to design synthetic methods that are not only economically viable but also have a reduced environmental footprint.

Development of Advanced Remediation Technologies

The contamination of soil and water with chlorophenols is a significant environmental problem. nih.gov Consequently, a major focus of future research is the development of advanced remediation technologies for the effective removal of compounds like 3,4,5-trichlorophenol (B165643) from the environment.

Current research has explored various methods, including adsorption using low-cost biosorbents like date palm stone biomass. ncsu.edu Future work will likely build upon these findings, aiming to enhance the adsorption capacity and efficiency of such materials through chemical modification and optimization of process parameters. ncsu.edu

Furthermore, advanced oxidation processes (AOPs) and innovative electrochemical systems are showing promise for the degradation of recalcitrant organic pollutants. For instance, a three-electrode system combining electrochemical Fenton oxidation with electrocatalytic reductive dechlorination has been shown to effectively degrade 2,4,6-trichlorophenol (B30397). tandfonline.com Future research could adapt and optimize such systems for the specific degradation of 3,4,5-trichlorophenol, focusing on improving catalyst stability and reducing the formation of toxic intermediates. tandfonline.com The ultimate aim is to develop cost-effective and eco-friendly technologies for the complete mineralization of these pollutants. ncsu.edu

Deeper Mechanistic Insights through Advanced Analytical and Computational Tools

A thorough understanding of the degradation pathways and mechanisms of 3,4,5-trichlorophenol is crucial for developing effective remediation strategies and assessing its environmental risk. Future research will leverage advanced analytical and computational tools to gain deeper mechanistic insights.

Advanced Analytical Techniques: Techniques like gas chromatography-mass spectrometry (GC-MS) are already instrumental in identifying degradation intermediates. tandfonline.com The continued development and application of high-resolution mass spectrometry and other sophisticated analytical methods will enable a more comprehensive characterization of complex reaction mixtures and the elucidation of detailed degradation pathways. mdpi.com Real-time monitoring techniques are also essential for understanding the kinetics and dynamics of degradation processes. nih.gov

Computational Tools: In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) models, are becoming increasingly powerful in predicting the behavior and toxicity of chemical compounds. mdpi.commdpi.com These computational tools can be used to:

Predict the binding affinities of 3,4,5-trichlorophenol and its metabolites with biological macromolecules, providing insights into its toxic mechanisms. mdpi.com

Simulate enzymatic reactions to understand the potential for bioremediation. mdpi.com

Develop predictive models for the environmental fate and transport of the compound. epa.gov

By integrating experimental data with computational modeling, researchers can build a more complete picture of the lifecycle and impacts of this compound.

Integrated Environmental Modeling and Risk Assessment Frameworks

To effectively manage the risks associated with this compound, a holistic approach that integrates environmental modeling and risk assessment is necessary. epa.govuvahydroinformatics.org This involves considering the entire lifecycle of the chemical, from its production and use to its environmental fate and potential for human and ecological exposure. wiley.comprinceton.edu

Future frameworks will need to be more comprehensive, addressing the dynamic and interdependent nature of environmental systems. epa.govuvahydroinformatics.org This includes:

Developing multimedia models that can simulate the transport and fate of the compound in air, water, and soil. wiley.comprinceton.edu

Incorporating data on exposure pathways, such as ingestion of contaminated food and water. epa.gov

Utilizing a tiered approach to risk assessment, where chemicals are screened and prioritized for more detailed evaluation. nih.govsantos.com

Employing a weight of evidence approach that considers multiple lines of evidence from laboratory studies, field monitoring, and modeling. nih.gov

These integrated frameworks will provide a more robust scientific basis for regulatory decision-making and the development of effective risk management strategies. santos.comwho.int

Green Chemistry Principles in Chlorophenolate Research

The principles of green chemistry provide a foundational framework for guiding future research on this compound and other potentially hazardous chemicals. acs.orgepa.govnih.gov The overarching goal is to minimize the environmental impact at every stage of the chemical lifecycle.

Key green chemistry principles applicable to this research include:

Prevention of Waste: Designing synthetic processes that generate minimal waste is a primary objective. epa.govnih.gov

Designing Safer Chemicals: Research should aim to design chemical products that are effective for their intended purpose while having little or no toxicity. acs.orgnih.gov

Design for Degradation: Chemical products should be designed to break down into harmless substances at the end of their functional life, preventing their persistence in the environment. acs.orgnih.gov

Use of Safer Solvents and Auxiliaries: Efforts should be made to avoid or replace hazardous solvents and other auxiliary substances used in chemical processes. nih.govnih.gov

Design for Energy Efficiency: Synthetic methods should be designed to be energy-efficient, ideally conducted at ambient temperature and pressure. acs.orgrjpn.org

By systematically applying these principles, the scientific community can work towards developing safer alternatives and more sustainable practices for the management of chlorophenolates. rjpn.orgnih.gov

Q & A

Basic: What are the recommended synthesis routes for Sodium 3,4,5-trichlorophenolate, and how can purity be optimized?

This compound is typically synthesized via neutralization of 3,4,5-trichlorophenol with sodium hydroxide. To ensure high purity, recrystallization from anhydrous ethanol or methanol under inert atmospheres is advised. For analogous sodium trichlorophenolates (e.g., 2,4,6-isomer), microwave-assisted methods have been employed to accelerate reaction kinetics and reduce side products . Purity can be validated using GC-MS or HPLC, with reference to standardized solutions (e.g., 3,4,5-trichlorophenol standards in environmental analysis) .

Basic: Which analytical techniques are critical for structural and purity characterization?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For verifying substitution patterns and aromatic proton environments.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect trace impurities (e.g., residual chlorophenols) and confirm molecular weight .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify characteristic O–Na and C–Cl vibrational bands.

- Melting Point Analysis : Compare experimental values (e.g., 66–68°C for the 2,4,6-isomer) with literature data .

Advanced: How does microwave irradiation influence polymerization kinetics with this compound?

Microwave-assisted polymerization enhances reaction rates by enabling rapid, uniform heating. For sodium trichlorophenolates, this method promotes step-growth polymerization via radical or ionic mechanisms. For example, sodium 2,4,6-trichlorophenolate forms conducting polymers under microwave conditions, with reaction times reduced by ~70% compared to conventional heating . Kinetics studies should monitor dielectric properties and microwave power absorption to optimize molecular weight distribution.

Advanced: What strategies prevent toxic byproduct formation during synthesis or polymerization?

Sodium trichlorophenolates may generate chlorinated dioxins (e.g., TCDD) under high-temperature or acidic conditions. To mitigate this:

- Maintain reaction temperatures below 150°C.

- Use phase-transfer catalysts to minimize side reactions.

- Implement real-time GC-MS monitoring for dioxin detection (limit: 1 ppb) .

- Post-synthesis purification via column chromatography or Soxhlet extraction removes persistent impurities.

Advanced: How is this compound applied in environmental analysis?

As a derivative of 3,4,5-trichlorophenol, its sodium salt serves as a calibration standard in:

- Water Quality Monitoring : Quantifying chlorophenol contaminants via HPLC-UV or LC-MS.

- Soil Extraction Studies : Validating recovery rates in EPA Method 8041 .

Standard solutions (e.g., 10 mg/L in isooctane) ensure method accuracy and reproducibility.

Basic: What storage conditions preserve this compound stability?

- Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or oxidation.

- Desiccate with silica gel to avoid moisture absorption, which can degrade the compound into free chlorophenol .

- Conduct periodic FTIR checks to monitor structural integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.